molecular formula C10H11BrF2OZn B14873655 (3,5-Difluoro-4-i-butyloxyphenyl)Zinc bromide

(3,5-Difluoro-4-i-butyloxyphenyl)Zinc bromide

Cat. No.: B14873655
M. Wt: 330.5 g/mol
InChI Key: HSIGXBWJPOJVSE-UHFFFAOYSA-M
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Description

(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide typically involves the reaction of (3,5-difluoro-4-iso-butyloxyphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(3,5-difluoro-4-iso-butyloxyphenyl) bromide+Zn(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide\text{(3,5-difluoro-4-iso-butyloxyphenyl) bromide} + \text{Zn} \rightarrow \text{(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide} (3,5-difluoro-4-iso-butyloxyphenyl) bromide+Zn→(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide

Industrial Production Methods

In industrial settings, the production of (3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Electrophiles: Organic halides, carbonyl compounds.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving (3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide is used in various scientific research applications, including:

    Organic synthesis: It is a key reagent in the synthesis of complex organic molecules.

    Medicinal chemistry: Used in the development of new pharmaceuticals by enabling the formation of carbon-carbon bonds.

    Material science: Utilized in the synthesis of novel materials with specific properties.

    Agrochemical research: Employed in the development of new agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound facilitates the transfer of the phenyl group to an electrophile, forming a new carbon-carbon bond. This process is often catalyzed by palladium or other transition metals, which help to activate the electrophile and promote the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

    (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    (2,4-diiso-butyloxyphenyl)zinc bromide: Another organozinc compound with different substituents, affecting its chemical behavior and uses.

    3,5-difluorophenylzinc bromide: Lacks the iso-butyloxy group, resulting in different reactivity and applications.

Uniqueness

(3,5-difluoro-4-iso-butyloxyphenyl)zinc bromide is unique due to the presence of both fluorine atoms and the iso-butyloxy group, which influence its reactivity and make it suitable for specific synthetic applications. The combination of these substituents provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C10H11BrF2OZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);1,3-difluoro-2-(2-methylpropoxy)benzene-5-ide

InChI

InChI=1S/C10H11F2O.BrH.Zn/c1-7(2)6-13-10-8(11)4-3-5-9(10)12;;/h4-5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

HSIGXBWJPOJVSE-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=C(C=[C-]C=C1F)F.[Zn+]Br

Origin of Product

United States

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